molecular formula C23H17ClN2O3 B282215 4-(4-chlorobenzoyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

4-(4-chlorobenzoyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B282215
M. Wt: 404.8 g/mol
InChI Key: OWUUJRPICONGTD-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorobenzoyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a selective inhibitor of Janus kinase 3 (JAK3), which plays a key role in immune system signaling. In

Mechanism of Action

4-(4-chlorobenzoyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one selectively inhibits JAK3, which is a key signaling molecule in the immune system. By inhibiting JAK3, 4-(4-chlorobenzoyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one blocks the activity of several cytokines, including interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). This leads to a reduction in inflammation and immune response.
Biochemical and Physiological Effects:
4-(4-chlorobenzoyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to have several biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and interleukin-6 (IL-6). It also inhibits the proliferation of T and B cells, which are involved in the immune response. 4-(4-chlorobenzoyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to be well-tolerated in animal studies and clinical trials.

Advantages and Limitations for Lab Experiments

4-(4-chlorobenzoyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments. It is highly selective for JAK3, which allows for specific targeting of the immune system. It has also been shown to be effective in reducing inflammation and suppressing the immune response. However, 4-(4-chlorobenzoyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has some limitations for lab experiments. It is a complex molecule that requires specialized synthesis methods and purification processes. In addition, it is not soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 4-(4-chlorobenzoyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. One area of research is the development of new JAK inhibitors with improved selectivity and efficacy. Another area of research is the use of 4-(4-chlorobenzoyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one in combination with other drugs for the treatment of autoimmune diseases. Additionally, there is a need for further research on the long-term safety and efficacy of 4-(4-chlorobenzoyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one in clinical trials.

Synthesis Methods

The synthesis of 4-(4-chlorobenzoyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves several steps, starting with the reaction of 4-chlorobenzoyl chloride with 2,6-lutidine to form 4-chlorobenzoyl-2,6-lutidine. This intermediate is then reacted with 3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one to produce 4-(4-chlorobenzoyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. The final product is obtained through purification and isolation processes.

Scientific Research Applications

4-(4-chlorobenzoyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and suppressing the immune response. In addition, 4-(4-chlorobenzoyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has also been studied for its potential use in preventing organ transplant rejection.

properties

Molecular Formula

C23H17ClN2O3

Molecular Weight

404.8 g/mol

IUPAC Name

(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(6-methylpyridin-2-yl)-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C23H17ClN2O3/c1-14-6-5-9-18(25-14)26-20(15-7-3-2-4-8-15)19(22(28)23(26)29)21(27)16-10-12-17(24)13-11-16/h2-13,20,27H,1H3/b21-19-

InChI Key

OWUUJRPICONGTD-VZCXRCSSSA-N

Isomeric SMILES

CC1=NC(=CC=C1)N2C(/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C2=O)C4=CC=CC=C4

SMILES

CC1=NC(=CC=C1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=CC=C4

Canonical SMILES

CC1=NC(=CC=C1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=CC=C4

Origin of Product

United States

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